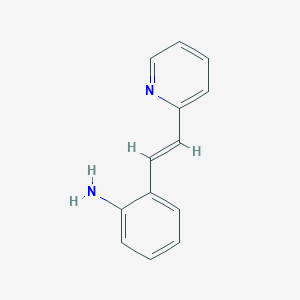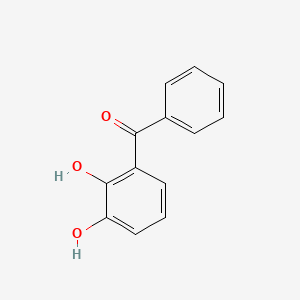
PTH (1-38) (HUMAN)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parathyroid hormone (1-38) (HUMAN) is a peptide hormone fragment derived from the full-length parathyroid hormone, which consists of 84 amino acids. This fragment retains the biological activity of the full-length hormone and is involved in the regulation of calcium and phosphate metabolism in the body. Parathyroid hormone (1-38) is secreted by the parathyroid glands and plays a crucial role in maintaining calcium homeostasis by acting on bones, kidneys, and intestines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (1-38) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of parathyroid hormone (1-38) may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding parathyroid hormone (1-38) is cloned into an expression vector.
Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli.
Expression: The host organism is cultured under conditions that induce the expression of the peptide.
Purification: The peptide is extracted and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Parathyroid hormone (1-38) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered biological activity.
科学的研究の応用
Parathyroid hormone (1-38) has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphate metabolism, bone remodeling, and cell signaling pathways.
Medicine: Explored as a therapeutic agent for treating conditions such as osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide quantification.
作用機序
Parathyroid hormone (1-38) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTH1R), a G protein-coupled receptor. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers downstream signaling pathways that result in:
Bone Resorption: Activation of osteoclasts to release calcium from bones.
Renal Reabsorption: Increased reabsorption of calcium in the kidneys.
Intestinal Absorption: Enhanced absorption of calcium in the intestines through the activation of vitamin D.
類似化合物との比較
Parathyroid hormone (1-38) can be compared with other fragments and analogs of parathyroid hormone, such as:
Parathyroid hormone (1-34): A shorter fragment with similar biological activity, commonly used in the treatment of osteoporosis.
Parathyroid hormone (1-84): The full-length hormone with a broader range of physiological effects.
Parathyroid hormone-related peptide (PTHrP): A related peptide with distinct roles in calcium and phosphate metabolism.
Uniqueness
Parathyroid hormone (1-38) is unique in that it retains the biological activity of the full-length hormone while being more stable and easier to synthesize. Its specific sequence allows for targeted studies on the structure-activity relationship and the development of therapeutic analogs.
特性
CAS番号 |
104218-12-4 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)

